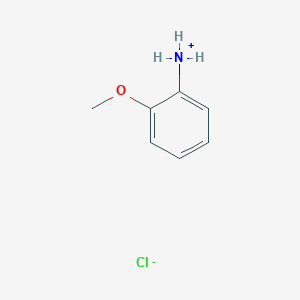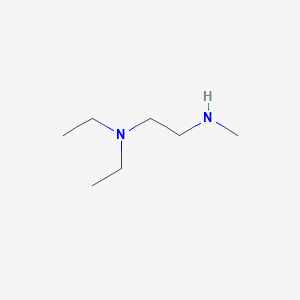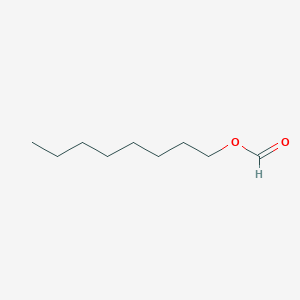
Octyl formate
Übersicht
Beschreibung
Octyl formate, also known as octyl methanoate, is a flavor volatile component found in blackberries, mushrooms, and certain varieties of rice . It is an important substance used in the perfume industry in products such as cosmetics, perfumes, and flavoring .
Molecular Structure Analysis
The molecular formula of Octyl formate is C9H18O2 . The molecular weight is 158.24 . The InChI key is AVBRYQRTMPHARE-UHFFFAOYSA-N .Chemical Reactions Analysis
Octyl formate serves as a source of reducing equivalents to enable FDH-catalyzed regeneration of NADH . This system was used to drive a monooxygenase-catalyzed hydroxylation reaction .Physical And Chemical Properties Analysis
Octyl formate is a colorless liquid . It has a density of 0.877 g/mL at 25 °C . The melting point is -39.1°C . The boiling point is 87-89 °C/20 mmHg . The refractive index is n20/D 1.418 .Wissenschaftliche Forschungsanwendungen
Perfume Industry
Octyl formate: is widely used in the perfume industry due to its strong rose- or orange-like flavor. It’s a key ingredient in various products such as cosmetics, perfumes, and flavorings . The compound’s characteristic fragrance, similar to those found in nature, makes it an ideal choice for artificial fragrances.
Enzymatic Synthesis
The production of octyl formate has traditionally been done using chemical catalysts. However, there’s a growing interest in using enzymes as catalysts for a more environmentally friendly approach. Research has focused on identifying optimal conditions for the synthesis of octyl formate through immobilized enzyme-mediated esterification, achieving high conversion rates .
Food Industry
The World Health Organization has approved the use of octyl formate as a flavoring agent in the food industry. It’s part of a growing market for traditional and natural flavorings, which was valued at $13.31 billion in 2018 and is expected to rise to $19.72 billion by 2026 .
Biocatalysis
Octyl formate serves as a source of reducing equivalents in biocatalytic processes. It’s used to enable the FDH-catalyzed regeneration of NADH, which is crucial for driving various biochemical reactions, including monooxygenase-catalyzed hydroxylation .
Two-Liquid Phase Systems
In aqueous/organic two-liquid phase systems, octyl formate can be used to overcome challenges related to the ionic nature of formate salts. It serves as a hydrophobic reagent that solubilizes in the organic phase, facilitating the regeneration of reduced nicotinamides in biocatalytic reactions .
Flavor Components
Octyl formate is identified as one of the volatile components that contribute to the flavor profiles of certain foods. It has been reported in blackberries, mushrooms, and specific varieties of rice, adding to their distinct tastes .
Safety and Hazards
Octyl formate is a skin irritant . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
octyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRYQRTMPHARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059417 | |
| Record name | Formic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fruity, rose-orange odour | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 89.00 °C. @ 20.00 mm Hg | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.869-0.874 | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Octyl formate | |
CAS RN |
112-32-3 | |
| Record name | Octyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XZ47CUU7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-39.1 °C | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of octyl formate?
A1: Octyl formate is a valuable compound with applications in various industries. It's primarily known for its pleasant, fruity aroma, making it a sought-after ingredient in the perfume industry for products like cosmetics, perfumes, and flavorings [, ].
Q2: How does enzymatic synthesis offer a more sustainable approach to producing octyl formate?
A3: Enzymatic synthesis is gaining traction as a greener alternative for octyl formate production due to its environmentally friendly nature []. This method utilizes enzymes, biological catalysts, under milder reaction conditions, reducing the environmental footprint compared to conventional chemical methods.
Q3: What specific enzyme has shown promising results in the enzymatic synthesis of octyl formate?
A4: Research indicates that Novozym 435, an immobilized lipase, exhibits high efficiency in catalyzing the synthesis of octyl formate []. This enzyme allows for its reuse without compromising the yield, offering economic advantages for large-scale production.
Q4: What factors influence the enzymatic synthesis of octyl formate using Novozym 435?
A5: Several factors can impact the yield of octyl formate during enzymatic synthesis using Novozym 435. These include the concentration of the enzyme, the ratio of formic acid to octanol used in the reaction, the temperature at which the reaction is carried out, and the type of solvent used [].
Q5: Can you elaborate on the optimal conditions identified for maximizing octyl formate yield with Novozym 435?
A6: Studies have shown that a maximum conversion rate of 96.51% can be achieved using 15 g/L of Novozym 435 with a formic acid to octanol ratio of 1:7. This reaction is optimally performed at 40°C using 1,2-dichloroethane as the solvent [].
Q6: Beyond enzymatic synthesis, what other methods have been explored for octyl formate production?
A7: Researchers have investigated the use of strong acid positive ion exchange resins as catalysts for octyl formate synthesis []. This method has shown promising results, offering advantages such as low cost, ease of preparation, and reusability of the catalyst.
Q7: What are the optimal reaction conditions for octyl formate synthesis using strong acid positive ion exchange resins?
A8: Studies show that a yield of 95.94% can be achieved with a reaction temperature of 100°C, a reaction time of 30 minutes, and a molar ratio of formic acid to n-octyl alcohol of 0.18:0.15 []. The presence of a water-carrying agent, like cyclohexane, is also crucial for optimal yield.
Q8: Can you provide some insights into the chemical composition of essential oils where octyl formate is a significant component?
A9: Octyl formate has been identified as a significant component in the essential oils of various plants, including Boswellia papyrifera [] and Gaillonia eriantha []. These oils often contain a complex mixture of volatile compounds, including monoterpenes, sesquiterpenes, and diterpenes, contributing to their unique aroma profiles.
Q9: What is the significance of studying the volatile profile of essential oils like those containing octyl formate?
A10: Analyzing the volatile profile of essential oils helps determine their chemical composition, which can be valuable for quality control, authentication of plant sources, and understanding their potential biological activities [, ]. This information is particularly relevant for industries utilizing essential oils in products like fragrances, flavors, and traditional medicines.
Q10: Have any studies explored the biological activity of essential oils containing octyl formate?
A11: Yes, research has shown that the essential oil of Boswellia papyrifera, which contains octyl formate, exhibits potent antimycobacterial activity against various Mycobacterium tuberculosis strains, including multi-drug resistant strains []. This finding highlights the potential of essential oils as a source of novel therapeutic agents against infectious diseases.
Q11: Are there any documented safety assessments for octyl formate as a fragrance ingredient?
A12: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for octyl formate (CAS Registry Number 112-32-3) []. This assessment likely considered factors like potential for skin sensitization, irritation, and other toxicological endpoints relevant to its use in fragrances.
Q12: What insights can be gained from studying the volatile profiles of cacti species, particularly regarding octyl formate?
A13: Research on the volatile profiles of cacti, including those in the genera Cylindropuntia, Grusonia, Consolea, Opuntia, Quiabentia, and Tacinga [], contributes to understanding their chemotaxonomy and evolutionary relationships. These studies often involve identifying and quantifying various volatile compounds, including esters like octyl formate, which can serve as chemotaxonomic markers.
Q13: Are there any studies focusing on alternative applications of octyl formate beyond fragrances?
A14: While octyl formate is primarily known for its fragrance applications, research has explored its potential as a cofactor regenerator in aqueous/organic two-liquid phase systems []. This area of study highlights the versatility of octyl formate and its potential use in chemical reactions relevant to various fields.
Q14: What is the role of computational chemistry in understanding compounds like octyl formate?
A15: Computational chemistry tools are crucial for studying the properties and behavior of molecules like octyl formate. Techniques like molecular modeling and simulations can provide insights into its structure, interactions with other molecules, and potential reactivity [].
Q15: How can computational chemistry contribute to the development of new applications for octyl formate?
A16: By employing computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the properties and activities of octyl formate derivatives or related compounds []. This approach can accelerate the discovery of new applications for octyl formate in various fields, including pharmaceuticals, materials science, and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



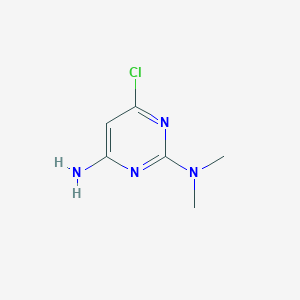
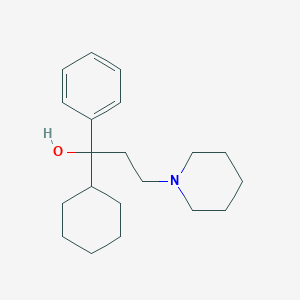




![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)




